2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to the benzo[de]isoquinoline-1,3-dione class, characterized by a fused bicyclic aromatic system with two ketone groups. Its structure includes a 4-methylpiperazinylsulfonylphenyl-ethyl substituent at the 2-position of the isoquinoline-dione core. The compound’s molecular formula is C₂₄H₂₄N₄O₄S, with a molar mass of 476.54 g/mol . Its synthesis typically involves alkylation of the isoquinoline-dione core followed by piperazine sulfonylation, as seen in analogous derivatives .
Properties
IUPAC Name |
2-[2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-26-14-16-27(17-15-26)33(31,32)20-10-8-18(9-11-20)12-13-28-24(29)21-6-2-4-19-5-3-7-22(23(19)21)25(28)30/h2-11H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHUFBXINYKTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as phenylpiperazines, have been known to target proteins like s100b.
Mode of Action
It’s worth noting that molecules with similar structures are known to form n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms. This could potentially influence the interaction of the compound with its targets.
Biological Activity
The compound 2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, often referred to as a benzoisoquinoline derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C23H30N4O3S
- Molecular Weight : 446.58 g/mol
- IUPAC Name : this compound
This structure features a benzoisoquinoline core, which is known for its diverse biological activities.
Recent studies have indicated that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, although further validation through clinical studies is necessary.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects, potentially making them suitable for treating inflammatory diseases.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited strong antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential use as an antimicrobial agent.
- Inflammation Model : Animal models treated with the compound showed a marked reduction in inflammation markers compared to control groups, indicating its potential utility in treating inflammatory diseases.
Scientific Research Applications
Therapeutic Applications
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Cancer Treatment
- The compound has shown promise in targeting specific cancer pathways. Research indicates that derivatives of isoquinoline compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.
- Case Study: A study demonstrated that similar compounds can act as inhibitors of anaplastic lymphoma kinase (ALK), which is crucial in certain types of lung cancer .
-
Neurological Disorders
- The presence of the piperazine moiety suggests potential applications in treating neurological conditions such as depression and anxiety. Compounds with similar structures have been explored for their effects on serotonin receptors.
- Case Study: Research on piperazine derivatives has indicated their efficacy in modulating neurotransmitter systems, leading to anxiolytic effects .
-
Antimicrobial Activity
- Preliminary studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Case Study: A related compound was shown to exhibit significant antibacterial activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related analogs:
Key Structural and Functional Differences:
Substituent Effects on Solubility :
- The 4-methylpiperazinylsulfonyl group in the target compound provides moderate solubility in polar solvents (e.g., DMSO) due to its basic nitrogen and sulfonyl group . In contrast, the 4-chlorophenylsulfonyl analog (483.97 g/mol) exhibits higher lipophilicity, favoring membrane interaction but limiting aqueous solubility .
- The morpholinylsulfonyl derivative (448.53 g/mol) shows balanced solubility and stability, attributed to morpholine’s oxygen-rich ring .
Biological Activity Trends :
- Piperazine-based analogs (e.g., 4-methylpiperazine, 2-methoxyphenylpiperazine) are frequently associated with CNS activity, targeting serotonin (5-HT) and dopamine (D₂) receptors .
- Sulfonyl-linked triazole/thioether derivatives (e.g., ) demonstrate broader antimicrobial and antitumor profiles, likely due to reactive sulfur moieties .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for N-arylpiperazine derivatives, involving alkylation of the isoquinoline-dione core with chloroethyl intermediates, followed by sulfonylation . Yields for such reactions range from 39% () to 75% (), depending on purification strategies.
Q & A
Q. How does the compound’s crystal structure inform its physicochemical properties?
- Single-crystal X-ray diffraction reveals:
- Packing motifs influencing melting point and hygroscopicity.
- Hydrogen-bond networks affecting solubility and stability.
- Example: Piperazine sulfonyl groups often form intermolecular H-bonds, increasing crystallinity .
Methodological and Cross-Disciplinary Questions
Q. What interdisciplinary approaches integrate chemical engineering principles to enhance reaction efficiency?
- Techniques:
- Membrane separation: Purify intermediates via nanofiltration .
- Process simulation: Use Aspen Plus® to model heat and mass transfer in large-scale synthesis .
- Powder technology: Optimize micronization for improved dissolution rates .
Q. How can advanced reaction path search methods accelerate derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
